molecular formula C13H14FIN2O7 B3272315 3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine CAS No. 565226-18-8

3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine

Cat. No.: B3272315
CAS No.: 565226-18-8
M. Wt: 456.16 g/mol
InChI Key: NKKIVBSOBGMPNP-DNRKLUKYSA-N
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Description

3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine: is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine typically involves the acetylation of 2’-deoxy-2’-fluoro-5-iodouridine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom.

    Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex nucleoside analogs.

Biology:

  • Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.

Medicine:

  • Investigated for its potential use in cancer therapy, particularly for targeting lymphoid malignancies.

Industry:

Mechanism of Action

The mechanism of action of 3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

  • 2’,3’-Di-O-acetyl-5’-deoxy-5-fluorocytidine
  • 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-D-cytidine

Comparison:

Properties

IUPAC Name

[(2R,3R,4R,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FIN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(14)12(24-8)17-3-7(15)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)/t8-,9-,10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKIVBSOBGMPNP-DNRKLUKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FIN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine
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